molecular formula C14H12BrNO B11175030 N-(4-bromo-3-methylphenyl)benzamide

N-(4-bromo-3-methylphenyl)benzamide

Cat. No.: B11175030
M. Wt: 290.15 g/mol
InChI Key: XTYJILZSTCWCEE-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a class of organic compounds characterized by a benzoyl group linked to a nitrogen atom. wikipedia.org This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile biological activities and applications in polymer synthesis. walshmedicalmedia.comresearchgate.net Benzamide derivatives are known to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. walshmedicalmedia.comresearchgate.net The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a valuable component in the design of new therapeutic agents and functional materials. researchgate.net The ongoing research into benzamides is driven by the need to develop new compounds with improved efficacy and novel applications. walshmedicalmedia.commdpi.com

The specific compound, N-(4-bromo-3-methylphenyl)benzamide, belongs to this large family of molecules. Its structure, featuring a bromine atom and a methyl group on the phenyl ring attached to the nitrogen, presents a unique substitution pattern that influences its chemical and physical properties. The study of such substituted benzamides contributes to a deeper understanding of structure-activity relationships within this class of compounds. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)benzamide

InChI

InChI=1S/C14H12BrNO/c1-10-9-12(7-8-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

XTYJILZSTCWCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 4 Bromo 3 Methylphenyl Benzamide

Established Synthetic Pathways for N-(4-bromo-3-methylphenyl)benzamide

The primary and most well-established method for synthesizing this compound involves the amidation reaction between a derivative of benzoic acid and 4-bromo-3-methylaniline (B1294692).

Amidation Reactions and Precursor Chemistry

The core of the synthesis is the formation of an amide bond. This is typically achieved by reacting 4-bromo-3-methylaniline with an activated form of benzoic acid, most commonly benzoyl chloride. The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2), at a controlled temperature, often starting at 0°C and then proceeding at room temperature. A base, like triethylamine (B128534) (Et3N) or pyridine, is usually added to neutralize the hydrochloric acid byproduct. nanobioletters.com

The key precursors for this synthesis are:

4-bromo-3-methylaniline: This aniline (B41778) derivative is the source of the bromo-methylphenyl moiety.

Benzoyl chloride (or benzoic acid): This provides the benzoyl group. If benzoic acid is used, a coupling agent is required to activate the carboxylic acid for amidation. nanobioletters.com

Specific Catalytic Systems and Optimized Reaction Conditions

To improve reaction efficiency and yield, various catalytic systems and optimized conditions have been explored. For instance, in the synthesis of related benzamides, N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 4-Dimethylaminopyridine (DMAP) has been effectively used to couple a carboxylic acid with an aniline. This method involves cooling the reaction mixture to 0°C before adding the coupling agent to control the reaction's exothermicity. mdpi.com

Another approach involves the use of thionyl chloride (SOCl2) to convert benzoic acid into the more reactive benzoyl chloride in an anhydrous solvent. nanobioletters.com This acid chloride is then used immediately in the amidation step. nanobioletters.com The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. mdpi.com

Method Reagents Solvent Conditions Yield
Acid Chloride4-bromo-3-methylaniline, Benzoyl chloride, TriethylamineDichloromethane0°C to room temp.High
Coupling Agent4-bromo-3-methylaniline, Benzoic acid, DCC, DMAPDichloromethane0°C to room temp.83% mdpi.com

Novel Approaches and Innovations in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. One such innovative approach is the Ritter Amidation reaction under solvent-free conditions. This "green chemistry" method involves reacting an alcohol with a nitrile using a reusable magnetic nanoparticle-supported catalyst (CoFe2O4@SiO2-DASA). The reaction is conducted at an elevated temperature (e.g., 80°C), and the catalyst can be easily removed with a magnet for reuse. chemicalbook.com While this specific example details the synthesis of a related benzamide (B126), the principle could be adapted for this compound.

Functionalization and Derivatization Strategies of the this compound Core

The this compound structure offers several sites for chemical modification, allowing for the creation of a diverse library of derivatives.

Modifications at the Bromo-Methylphenyl Moiety

The bromine atom on the phenyl ring is a particularly useful handle for further functionalization, primarily through cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful tool for this purpose. In this reaction, the bromo-substituted benzamide is reacted with an aryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) (K3PO4). mdpi.comnih.gov This allows for the introduction of various aryl groups at the position of the bromine atom, leading to the synthesis of biaryl compounds. mdpi.com These reactions are typically carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, under an inert atmosphere and at elevated temperatures (e.g., 90°C). mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of N 4 Bromo 3 Methylphenyl Benzamide and Its Derivatives

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography stands as a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For amide-containing compounds like N-(4-bromo-3-methylphenyl)benzamide, this method provides invaluable insights into their solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

Studies on related benzamide (B126) structures reveal the prevalence of intermolecular N—H···O hydrogen bonds, which often link molecules into infinite chains. researchgate.net These hydrogen bonds are a dominant feature, significantly influencing the supramolecular architecture. rsc.org Beyond classical hydrogen bonding, other weak interactions such as C—H···π interactions can also contribute to the stability of the crystal structure. ias.ac.inresearchgate.net These interactions, though weaker, are vital in the formation of different polymorphic modifications, leading to variations in molecular conformation and packing. ias.ac.in The interplay of these forces, including dispersive interactions, ultimately determines the three-dimensional arrangement of the molecules in the crystal. ias.ac.in For instance, in some crystal structures, antiparallel stacking of bromophenyl rings with significant centroid-to-centroid distances has been observed. nih.gov

The following table summarizes key intermolecular interactions observed in related benzamide crystal structures.

Interaction TypeDescriptionSignificance
N—H···O Hydrogen BondA strong, directional interaction between the amide proton and a carbonyl oxygen of a neighboring molecule.Often forms one-dimensional chains, a primary motif in the crystal packing of amides. researchgate.netrsc.org
C—H···π InteractionAn interaction between a C-H bond and the π-electron cloud of an aromatic ring.Contributes to the overall stability and can influence the relative orientation of molecules. ias.ac.inresearchgate.net
Halogen BondingInteractions involving the bromine atom.Can play a role in directing the crystal packing.
π···π StackingInteractions between aromatic rings.Can lead to stacked arrangements of molecules. nih.gov

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state provides a snapshot of its preferred three-dimensional shape. In N-(aryl)-amides, the relative orientation of the two aromatic rings and the central amide group is of particular interest.

In a related compound, 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings were found to have a significant dihedral angle of 70.06 (3)°. researchgate.net The central amide core (–NH—C(=O)–) is twisted out of the planes of both the 3-methylphenyl and 4-methylphenyl rings by 30.24 (4)° and 40.16 (3)°, respectively. researchgate.net This twisting highlights the non-planar nature of the molecule in its crystalline form. Furthermore, the conformation of the amide linkage itself is important, with the N—H and C=O bonds often adopting an anti conformation relative to each other within the C—NH—C(O)—C segment. researchgate.net The specific conformation adopted in the crystalline state is a result of minimizing steric hindrance and maximizing favorable intermolecular interactions.

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture in Solution and Solid States

While X-ray crystallography provides a detailed picture of the solid state, spectroscopic techniques are essential for probing the structure and dynamics of molecules in both solution and solid phases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For a derivative, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons, with a singlet at 9.61 ppm attributed to the amide proton (NH). mdpi.com The ¹³C NMR spectrum for the same compound displayed a signal at 160.6 ppm for the carbonyl carbon of the amide group. mdpi.com The chemical shifts and coupling patterns observed in the NMR spectra allow for the unambiguous assignment of each proton and carbon atom in the molecule, confirming its connectivity and providing insights into its electronic structure.

The following table presents hypothetical ¹H and ¹³C NMR data for this compound based on known shifts for similar structures.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.8-8.0mProtons on the benzoyl ring
¹H~7.4-7.6mProtons on the 4-bromo-3-methylphenyl ring
¹H~2.4sMethyl group protons
¹H~8.0-8.5br sAmide proton (N-H)
¹³C~165-167-Carbonyl carbon (C=O)
¹³C~127-140-Aromatic carbons
¹³C~20-23-Methyl carbon

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

For benzamide derivatives, the IR spectrum typically shows a strong absorption band for the C=O stretching vibration of the amide group, usually in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide appears as a sharp band around 3300-3500 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. esisresearch.org Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com For instance, the symmetric NO₂ stretching vibration in a related nitro-containing benzamide was observed as a very strong band in the Raman spectrum. esisresearch.org

The table below lists characteristic vibrational frequencies for key functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1400 - 1600
C-BrStretching500 - 600

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net

In the mass spectrum of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the molecular ion peak was observed, confirming its molecular weight. researchgate.net The fragmentation pattern provided further structural information, with characteristic fragments such as the benzoyl cation being identified. researchgate.net For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula, C₁₄H₁₂BrNO. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for this molecule would likely involve cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and the 4-bromo-3-methylphenylaminyl radical. Further fragmentation of the bromo-substituted ring could also occur.

Chiroptical Properties of Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the introduction of a chiral center into the molecule would give rise to a pair of enantiomers, which would be optically active.

The synthesis of chiral derivatives of this compound could be achieved through several synthetic routes. For instance, employing a chiral carboxylic acid in the amide formation reaction with 4-bromo-3-methylaniline (B1294692) would result in a chiral benzamide derivative. Alternatively, a chiral amine could be reacted with benzoyl chloride.

The chiroptical properties of such chiral derivatives would be dependent on the nature and position of the chiral center. The magnitude and sign of the specific rotation ([α]) would be characteristic of each enantiomer. Circular dichroism (CD) spectroscopy would be expected to show distinct Cotton effects, with the sign and intensity of the CD bands providing information about the stereochemistry of the molecule.

For example, a hypothetical chiral derivative, (R)-N-(4-bromo-3-methylphenyl)-2-phenylpropanamide, would be expected to exhibit chiroptical properties due to the presence of a stereocenter at the α-carbon of the propanamide moiety. The analysis of its CD spectrum, potentially in conjunction with computational modeling, could help in assigning the absolute configuration of the chiral center.

Reactivity, Reaction Mechanisms, and Chemical Transformations of N 4 Bromo 3 Methylphenyl Benzamide

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) introduces an electrophile to an aromatic ring, and the position of substitution is directed by the groups already present. In N-(4-bromo-3-methylphenyl)benzamide, the aromatic ring derived from aniline (B41778) bears three substituents: the acetamido group (-NHCOPh), a methyl group (-CH3), and a bromine atom (-Br). Their directing effects collectively determine the regioselectivity of further substitutions.

-NHCOPh (Amide) Group: This group is activating and ortho-, para-directing. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack is at the ortho or para positions. unizin.org The para position to the amide is occupied by the bromine atom.

-CH3 (Methyl) Group: This is a weakly activating group that is also ortho-, para-directing due to inductive effects and hyperconjugation. unizin.org

-Br (Bromo) Group: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate via resonance. unizin.orglibretexts.org

Considering the positions relative to the strongest activating group, the amide:

The para-position (C4) is blocked by the bromine atom.

The ortho-position C2 is activated by the amide and the methyl group (which is meta to it).

The ortho-position C6 is activated by the amide and is ortho to the methyl group, but it is sterically hindered by the adjacent methyl group at C3.

The meta-position C5 is activated by the methyl group (ortho) and the bromine (ortho), but meta to the strongly directing amide group.

Therefore, electrophilic attack is most likely to occur at the C2 position , which is ortho to the directing amide group and least sterically hindered of the activated positions. Reactions like nitration or halogenation would be expected to yield the 2-substituted product predominantly. For instance, nitration of aniline derivatives often requires protecting the highly activating amino group as an amide to control the reaction and prevent oxidation, a strategy already inherent in the structure of this compound. ncert.nic.inbyjus.com

Nucleophilic Substitution Reactions (e.g., Bromine Displacement)

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction is generally challenging for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the ring during the reaction, which proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the substituents on the ring are an electron-donating methyl group and an amide group, which is also considered activating or weakly electron-donating by resonance. There are no strong electron-withdrawing groups to stabilize the anionic intermediate required for the SNAr mechanism. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is highly unfavorable and not expected to proceed at a significant rate. libretexts.org Alternative, more forceful methods, such as those involving benzyne (B1209423) intermediates or metal catalysis, would be required to achieve bromine displacement.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling for Arylation)

The carbon-bromine bond in this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The aryl bromide functionality is highly reactive in the initial oxidative addition step to a Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond, typically a biaryl linkage. researchgate.netlibretexts.org This is one of the most versatile methods for aryl-aryl bond formation due to the mild reaction conditions and the commercial availability and stability of many boronic acids. nih.gov For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl group.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, where the aryl group is added across the double bond. organic-chemistry.orglibretexts.orgnih.gov This reaction is highly regioselective and typically results in the trans-substituted alkene.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, producing an arylated alkyne. organic-chemistry.orglibretexts.org It is a powerful method for constructing conjugated enyne systems and is widely used in the synthesis of natural products and functional materials. libretexts.org The reaction is typically co-catalyzed by copper(I) salts. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. This reaction would allow for the conversion of this compound into a more complex diamine derivative by replacing the bromine with a new amino group.

The following table summarizes representative conditions for these key coupling reactions.

Reaction TypeCatalyst/LigandBaseSolventCoupling Partner ExampleProduct Type
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Toluene, Dioxane/H₂OPhenylboronic acidArylated benzamide (B126)
Heck Pd(OAc)₂ / P(o-tol)₃Et₃N or K₂CO₃DMF or AcetonitrileStyreneAlkenylated benzamide
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N or DiisopropylamineTHF or DMFPhenylacetyleneAlkynylated benzamide
Buchwald-Hartwig Pd₂(dba)₃ / BINAP or XPhosNaOt-Bu or K₃PO₄Toluene or DioxaneMorpholineAminated benzamide

Photochemical and Thermal Transformations

The study of photochemical and thermal transformations of this compound is not extensively documented in the literature. However, predictions can be made based on the behavior of related compounds.

Photochemical Transformations: Aromatic bromides are known to undergo homolytic cleavage of the carbon-bromine bond upon UV irradiation to form an aryl radical. This radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species. The amide linkage itself is generally stable to photolysis, though studies on related N-arylbenzamidoximes have shown that N-O bond homolysis can be a primary photochemical pathway. researchgate.net For this compound, the C-Br bond is the most likely site of photochemical activity.

Thermal Transformations: Amides are generally thermally robust compounds. High temperatures would be required to induce decomposition. Potential thermal degradation pathways could involve cleavage of the amide bond or the C-Br bond. Studies on the thermal decomposition of other complex organic molecules, such as galanthamine (B1674398) hydrobromide, show that decomposition often occurs in multiple stages, with the loss of small molecules like CO, CO₂, and NH₃ at elevated temperatures. nih.gov Without specific experimental data, any proposed thermal decomposition pathway for this compound remains speculative but would likely begin at the weakest bonds in the molecule under pyrolytic conditions.

Mechanistic Investigations of Key Reactions

The mechanisms of the principal reactions involving this compound are well-established in the field of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the electrophile (E⁺) attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. unizin.org The stability of this intermediate is enhanced by the electron-donating amide and methyl groups, particularly for attack at the C2 position. In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

Metal-Catalyzed Coupling Reactions: These reactions, while distinct, all operate through a common catalytic cycle involving a palladium center.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a low-valent palladium(0) complex. This is often the rate-determining step and results in a Pd(II) species (Ar-Pd-Br). wikipedia.org

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, displacing the bromide, in a step called transmetalation. This requires activation of the boronic acid by a base. libretexts.org In the Sonogashira reaction, a similar transfer occurs from a copper(I) acetylide intermediate. libretexts.org

Carbopalladation (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond (migratory insertion or carbopalladation). libretexts.org

Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by the base forms a palladium-amido complex. wikipedia.org

Reductive Elimination: This is the final step in all cycles. The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the final product (Ar-R, Ar-alkene, Ar-alkyne, or Ar-NR₂) and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org

These well-understood mechanisms provide a robust framework for predicting the outcome and optimizing the conditions for the chemical transformations of this compound.

Computational Chemistry and Theoretical Studies of N 4 Bromo 3 Methylphenyl Benzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry and electronic properties of chemical compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of drug design and molecular modeling, DFT is employed to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional conformation. For benzamide (B126) derivatives, DFT calculations, often using basis sets like B3LYP/6-31G*, are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized structural parameters are crucial for understanding the molecule's shape and how it might interact with biological targets. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Derivative (4-ethoxy-2,3-difluoro benzamide) Calculated by DFT

Parameter Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
C1–C2 1.395
C2–C3 1.393
C7–O13 1.230
N14–H15 1.009
Bond Angles
C1-C2-C3 Not specified
C2-C3-C4 Not specified
Dihedral Angles
C6–C1–C7–O13 0.617
C2–C3–C4–C5 1.16

Data adapted from a study on 4-ethoxy-2,3-difluoro benzamide using the B3LYP/6-31+G(d,p) method. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more prone to polarization. irjweb.comnih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is a measure of the resistance to a change in the electron distribution. irjweb.com

Table 2: Key Reactivity Descriptors and Their Significance

Descriptor Formula Significance
HOMO-LUMO Energy Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and kinetic stability. irjweb.com
Electronegativity (χ) - (E_HOMO + E_LUMO) / 2 Measures the power of an atom or group to attract electrons. nih.gov
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Measures the resistance to charge transfer. irjweb.com
Global Softness (S) 1 / (2η) The reciprocal of hardness, indicating a higher reactivity. nih.gov

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

While specific HOMO-LUMO analysis for N-(4-bromo-3-methylphenyl)benzamide is not available in the search results, studies on other benzamide derivatives demonstrate the utility of this analysis in predicting their bioactivity. irjweb.comresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations allow for the exploration of the conformational space of a molecule, revealing its flexibility and the different shapes it can adopt in solution. nih.gov By simulating the interactions between the atoms of the molecule and its environment (e.g., a solvent like water), MD can identify the most stable and predominant conformations. researchgate.netnih.gov

The process typically involves generating an initial structure, often from DFT calculations, and then applying a force field to calculate the forces between atoms and simulate their subsequent motion. nih.gov The analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the conformation over time. researchgate.netnih.gov For complex molecules, MD simulations are crucial for understanding their dynamic behavior, which can influence their ability to bind to a biological target. researchgate.net

In Silico Prediction of Molecular Interactions with Biomolecular Targets (e.g., Proteins, DNA)

Molecular docking is a key in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target like a protein or DNA. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com

Studies on other benzamide derivatives have shown their potential to interact with bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. mdpi.com In these studies, molecular docking was used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzamide derivatives and the amino acid residues in the active site of the enzyme. nih.govmdpi.com The docking score provides a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com

Table 3: Example of Molecular Docking Results for Benzamide Derivatives with E. coli DNA Gyrase

Compound Docking Score (kcal/mol) Key Interacting Residues
Benzamide Derivative 1a -X.XX ASP 82, GLY 86
Benzamide Derivative 1b -Y.YY ILE 87, PRO 88
Benzamide Derivative 1c -Z.ZZ THR 173, ASN 55

This table is a hypothetical representation based on typical docking study results for benzamide derivatives as detailed in the source material. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org QSAR models are developed by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined biological activities. longdom.orgnih.gov These models can then be used to predict the activity of new, untested compounds and to gain insights into the mechanism of action. nih.gov

The development of a QSAR model typically involves calculating a wide range of molecular descriptors, such as lipophilicity (logP), electronic properties (like HOMO and LUMO energies), and steric parameters. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build the predictive model. longdom.org For a series of inhibitors, a QSAR model can reveal which structural features are most important for enhancing or diminishing the biological activity. nih.gov For instance, a QSAR study on a series of indoloacetamides showed that good inhibitory activity was determined by the lipophilicity and dimensions of a particular substituent. nih.gov

Investigation of Molecular Interactions and Mechanistic Biology of N 4 Bromo 3 Methylphenyl Benzamide Preclinical Focus

Cellular and Subcellular Localization Studies (In Vitro)

Determining the specific location of a compound within a cell is a critical step in understanding its mechanism of action. For N-(4-bromo-3-methylphenyl)benzamide, this would typically involve advanced imaging and analytical techniques. While specific studies detailing the localization of this exact compound are not available in the current literature, the established methodologies for such investigations are well-defined.

Techniques like fluorescence microscopy are often employed, where the compound of interest is conjugated with a fluorescent dye. This allows for direct visualization of its accumulation within cellular compartments. However, a key consideration is that adding a fluorophore can alter the compound's binding affinity and distribution. nih.gov

Another powerful method is microautoradiography (MAR), which can trace the distribution of a radiolabeled version of the compound at the cellular level. nih.gov For non-radiolabeled compounds, high-resolution elemental mapping techniques such as X-ray fluorescence (XRF) microscopy can be used, especially for halogenated compounds containing bromine. XRF can detect and quantify elements with high sensitivity and spatial resolution, providing insights into where the bromo-substituted molecule accumulates within the cell. nih.gov

Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

Research into analogues of this compound has identified key molecular targets, suggesting potential therapeutic applications. A significant study focused on a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the core N-(4-bromo-3-methylphenyl)amide structure. mdpi.com This research identified two primary targets: bacterial DNA gyrase and the enzyme alkaline phosphatase (ALP). mdpi.com

DNA gyrase is a vital enzyme for bacterial cell proliferation, making it an established and attractive target for developing new antibacterial agents. mdpi.com Alkaline phosphatase is an enzyme involved in various physiological processes, and its elevated levels are noted in certain diseases, including typhoid fever. mdpi.com The inhibition of these enzymes by derivatives of the core structure validates them as significant targets for further investigation. mdpi.com

Enzyme kinetic studies are essential to quantify the inhibitory activity of a compound. For the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide series, researchers evaluated their inhibitory effect on alkaline phosphatase. mdpi.com The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In these studies, a derivative designated as 5d emerged as the most potent inhibitor of alkaline phosphatase. mdpi.com

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 5dAlkaline Phosphatase (ALP)1.469 ± 0.02

Table 1: In Vitro Alkaline Phosphatase Inhibitor Activity. This table displays the IC₅₀ value for the most potent derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide against ALP. Data sourced from MDPI. mdpi.com

Binding affinity measures the strength of the interaction between a compound and its molecular target. This is often predicted using computational in silico methods like molecular docking, which calculates the binding energy (ΔG) between the ligand and the protein's active site. A more negative binding energy indicates a stronger and more stable interaction. mdpi.com

Molecular docking studies were performed on the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against the crystal structure of DNA gyrase. The results confirmed a strong binding affinity for derivative 5d , which surpassed that of the reference drug, ciprofloxacin (B1669076), a known DNA gyrase inhibitor. mdpi.com

CompoundTarget ProteinBinding Energy (ΔG) (kcal/mol)
Derivative 5dDNA Gyrase-7.5648
Ciprofloxacin (Reference)DNA Gyrase-5.6179

Table 2: Molecular Docking Results against DNA Gyrase. This table compares the predicted binding energy of derivative 5d and the reference drug ciprofloxacin to the DNA gyrase protein. Data sourced from MDPI. mdpi.com

Elucidation of Molecular Mechanisms of Action (e.g., Pathway Modulation, Signal Transduction)

The molecular mechanism of action for this class of compounds is directly linked to their validated targets. By inhibiting DNA gyrase, the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives interfere with essential bacterial processes like DNA replication, repair, and transcription, ultimately leading to bacterial cell death. This makes them promising candidates for development as antibacterial agents, particularly against drug-resistant strains. mdpi.com

Structure-Activity Relationship (SAR) Studies for Molecular Potency and Selectivity

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. Such studies are crucial for optimizing lead compounds to enhance potency and selectivity. An SAR investigation was conducted on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide by synthesizing a series of arylated analogues (designated 5a–5d ) via a Suzuki cross-coupling reaction. mdpi.com

In Vitro and Ex Vivo Pharmacological Profiling (e.g., Cellular Assays, Tissue Responses)

The pharmacological effects of the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were profiled using in vitro cellular assays. Specifically, their antibacterial activities were evaluated against a clinically isolated strain of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), a significant public health threat. mdpi.com

The activity was quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results demonstrated that derivative 5d had the most potent antibacterial effect among the synthesized compounds. mdpi.com No ex vivo tissue response studies were found in the reviewed literature.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Derivative 5dXDR S. Typhi6.25

Table 3: In Vitro Antibacterial Activity. This table shows the MIC value of derivative 5d against extensively drug-resistant Salmonella Typhi. Data sourced from MDPI. mdpi.com

Potential Applications and Interdisciplinary Research of N 4 Bromo 3 Methylphenyl Benzamide Non Clinical

Applications in Materials Science (e.g., Liquid Crystals, Polymers, Sensors)

While direct studies on the application of N-(4-bromo-3-methylphenyl)benzamide in materials science are not extensively documented, the structural motifs present in the molecule suggest potential utility in the development of novel materials. The investigation of related compounds provides a basis for inferring its possible roles.

Liquid Crystals: The incorporation of a bromo substituent in liquid crystalline materials is a known strategy to influence their mesomorphic properties. Research on four-ring azo/ester/azo liquid crystalline materials has demonstrated that lateral bromo substitution can lead to the display of a nematic phase with high thermal stability and a wide temperature range. researchgate.net Another study on polystyrene derivatives with n-alkylbenzoate-p-oxymethyl pendant groups as liquid crystal precursors highlights the relevance of benzoate (B1203000) structures in this field. nih.gov The rigid, substituted phenyl rings in this compound could contribute to the formation of liquid crystalline phases, making it a potential building block or intermediate for new liquid crystal materials.

Polymers: The precursor to one of the rings in this compound, 4-bromo-3-methylaniline (B1294692), is categorized under polymer science by some chemical suppliers, suggesting its role as a monomer or a modifying agent in polymer synthesis. The benzamide (B126) linkage itself is a stable amide bond, which is a fundamental component of various polymers like aramids. The bromine atom on the phenyl ring also offers a site for further polymerization or functionalization reactions.

Sensors: There is a growing interest in developing fluorescent small-molecule probes for various analytical and bio-imaging applications. While not directly studied for this purpose, benzamide derivatives are being explored as scaffolds for fluorescent probes. For instance, benzothiadiazole (BTD) derivatives, which are also nitrogen-containing aromatic structures, have been successfully used as bioprobes for cellular imaging. nih.govresearchgate.net The substituted benzamide structure of this compound could be modified to incorporate fluorophores, potentially leading to new sensory materials.

Role in Catalysis or Ligand Design for Metal Complexes

The presence of a bromine atom and nitrogen-containing amide group in this compound makes it a candidate for applications in catalysis, particularly as a substrate in cross-coupling reactions or as a precursor for ligand synthesis.

Research has demonstrated the utility of a closely related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, in palladium-catalyzed Suzuki cross-coupling reactions. koreascience.krmdpi.com In these reactions, the bromo-substituted phenyl ring serves as a reactive site for the formation of new carbon-carbon bonds with various aryl boronic acids, catalyzed by a palladium complex. koreascience.krmdpi.com This highlights the potential of the N-(4-bromo-3-methylphenyl) moiety as a versatile building block in synthetic chemistry, enabling the construction of more complex molecular architectures.

Furthermore, a study on the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives also underscores the role of bromo-substituted anilines in catalytic processes. google.com While this compound itself may not act as a catalyst, its structure is amenable to transformations that are central to modern catalytic methods.

The amide nitrogen and the carbonyl oxygen in the benzamide group can also act as coordination sites for metal ions. This suggests that this compound and its derivatives could be explored as ligands for the design of novel metal complexes with potential catalytic activities or interesting material properties.

Reaction TypeCatalystRole of Benzamide DerivativePotential ProductsReference
Suzuki Cross-CouplingPalladium(0)Substrate (Aryl Halide)Bi-aryl compounds koreascience.krmdpi.com

Analytical Chemistry Applications (e.g., as a Standard, in Chromatographic Separations)

In the field of analytical chemistry, well-characterized and pure compounds are essential for method development and validation. This compound, available from commercial suppliers for research purposes, has the potential to serve as an analytical standard. Current time information in Pasuruan, ID.nih.gov Its defined molecular weight and structure make it suitable for use in the calibration of analytical instruments and in the quantification of related compounds.

Chromatographic techniques are widely used for the separation and analysis of complex mixtures. Studies have been conducted on the thin-layer chromatography of benzamide derivative neuroleptics, demonstrating the applicability of this method for the identification of this class of compounds in biological fluids. nih.gov Furthermore, the National Institute of Standards and Technology (NIST) provides gas chromatography data for related compounds such as N-phenylbenzamide and 4-bromo-N-(1-naphthyl)-benzamide, indicating that these types of molecules are amenable to gas-phase separation and analysis. nist.govnist.gov Given these precedents, this compound could be utilized in the development and optimization of chromatographic methods for the analysis of benzamide-containing samples.

Analytical TechniquePotential Application of this compoundRelevant Research on Related CompoundsReference
Thin-Layer Chromatography (TLC)Reference compound for identificationIdentification of benzamide derivative neuroleptics nih.gov
Gas Chromatography (GC)Analytical standard for method developmentGC data available for N-phenylbenzamide and other bromo-benzamides nist.govnist.gov
High-Performance Liquid Chromatography (HPLC)Standard for quantification and separationGeneral applicability to organic molecules of similar polarity and size

Development of Molecular Probes for Biological Research

The development of molecular probes for biological research is a rapidly advancing field, and benzamide derivatives have emerged as a promising scaffold for this purpose. These probes are designed to selectively interact with biological targets and produce a detectable signal, often through fluorescence, enabling the visualization and study of biological processes in a non-invasive manner.

Several studies highlight the potential of benzamide-based structures in this area. For instance, radiolabeled benzamide derivatives have been developed as imaging agents for malignant melanoma. koreascience.kr Another study reports on N,O-benzamide difluoroboron derivatives as near-infrared fluorescent probes for the detection of β-amyloid and tau tangles, which are biomarkers for Alzheimer's disease. nih.gov These probes exhibit high affinity for their targets and suitable optical properties for in vivo imaging. nih.gov

Furthermore, N-phenylbenzamide derivatives have been synthesized and evaluated as agents targeting kinetoplastid parasites, demonstrating the potential of this chemical class to interact with specific biological macromolecules. acs.org A related compound, 4-bromo-2-fluoro-N-methylbenzamide, serves as an intermediate in the synthesis of an androgen-receptor antagonist, further illustrating the role of substituted benzamides in the development of biologically active molecules. nih.gov

The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and the evaluation of their biological activities provide a direct link to the potential of the core structure of this compound in this domain. koreascience.krmdpi.com By modifying the benzoyl or the aniline (B41778) portion of the molecule to include reporter groups (e.g., fluorophores) or to optimize binding to a specific biological target, this compound could serve as a valuable starting point for the creation of novel molecular probes for biological research.

Probe TypeTarget/ApplicationExample from Related Benzamide DerivativesReference
Radiolabeled ProbeMelanoma Imaging (PET)N-(2-(Dimethylamino)ethyl)-4-18F-fluorobenzamide koreascience.kr
Near-Infrared Fluorescent ProbeAlzheimer's Biomarkers (Aβ plaques, Tau tangles)N,O-Benzamide difluoroboron derivatives nih.gov
Antiparasitic AgentKinetoplastid ParasitesN-phenylbenzamide derivatives acs.org
Biologically Active IntermediateAndrogen-Receptor Antagonist Synthesis4-Bromo-2-fluoro-N-methylbenzamide nih.gov

Future Directions and Emerging Research Avenues for N 4 Bromo 3 Methylphenyl Benzamide Research

Integration with Advanced Synthetic Methodologies

The synthesis of N-(4-bromo-3-methylphenyl)benzamide and its derivatives is poised to benefit significantly from modern synthetic strategies that offer greater efficiency, precision, and scalability over traditional batch chemistry.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift in the synthesis of organic molecules. This technology enables reactions to be performed in a continuous stream within a network of tubes and reactors. For benzamide (B126) synthesis, this translates to superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety for hazardous reactions, and the potential for seamless multi-step syntheses. The use of immobilized reagents and catalysts within flow reactors can also simplify purification processes, making the production of this compound more efficient and environmentally friendly.

Machine Learning-Assisted Synthesis: The intersection of artificial intelligence (AI) and organic chemistry is creating powerful new tools for synthesis planning. arxiv.orgnih.govnih.govosu.edu AI-driven retrosynthesis models can analyze the structure of a target molecule like this compound and predict optimal synthetic pathways by mining vast databases of chemical reactions. arxiv.orgnih.govacs.org These systems can identify novel, more efficient routes that may not be obvious to human chemists, thereby accelerating the discovery and development of new derivatives. arxiv.orgosu.edu This approach is not limited to route identification; machine learning can also optimize reaction conditions to maximize yield and purity, significantly reducing the time and resources spent on empirical trial-and-error experimentation.

Exploration of Novel Biological Targets and Pathways (Mechanistic Focus)

While the benzamide scaffold is known for a range of biological activities, the specific targets and mechanisms of action for this compound are not fully elucidated. ontosight.ai Future research will focus on identifying novel protein targets and understanding the precise molecular interactions that underpin its biological effects.

Target Identification: Research on structurally related bromo-benzamide derivatives has revealed promising activity against specific and highly relevant biological targets. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key regulator in cell proliferation and a target in non-small cell lung cancer therapy. nih.govtandfonline.comsemanticscholar.org Another study demonstrated that derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide act as inhibitors of alkaline phosphatase and show antibacterial activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com These findings suggest that this compound itself or its close analogues could be investigated against these or other kinases, phosphatases, or microbial enzymes.

Mechanistic Studies: Beyond identifying a primary target, understanding the downstream effects is crucial. For example, the inhibition of FGFR1 by related benzamides was shown to block the phosphorylation of downstream signaling proteins like PLCγ1 and ERK, leading to cell cycle arrest and apoptosis. nih.govtandfonline.com Future mechanistic studies on this compound would involve detailed cellular assays to map its influence on specific signaling pathways, providing a comprehensive picture of its mode of action and informing its potential therapeutic applications.

Table 1: Biological Activity of Related Benzamide Derivatives

Compound Derivative ClassBiological TargetObserved EffectIC₅₀ ValuesReference
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR1Inhibition of NSCLC cell lines1.25 - 2.31 µM nih.govtandfonline.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesAlkaline PhosphataseEnzyme InhibitionIC₅₀ of 1.469 µM for the most potent derivative mdpi.com
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesXDR S. TyphiAntibacterial ActivityMIC of 6.25 mg/mL for the most potent derivative mdpi.com
3-(Phenylsulfonamido)benzamide derivativesCarbonic Anhydrase IX (CAIX)Enzyme InhibitionIC₅₀ of 140 nM for the most potent derivative benthamdirect.com

Advanced Computational Modeling for Predictive Research and Drug Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, allowing for the rational design of new molecules and the prediction of their properties before they are synthesized.

Predictive Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of benzamide derivatives with their biological activities. nih.gov By analyzing a series of compounds related to this compound, researchers can identify key molecular descriptors—such as electronic properties and shape—that are critical for potency and selectivity. nih.gov These models can then be used to predict the activity of virtual, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Structure-Based Drug Design: Should a specific protein target for this compound be identified, structure-based drug design becomes a powerful strategy. Using the three-dimensional structure of the target protein, obtained through X-ray crystallography or cryo-electron microscopy, molecular docking simulations can predict how the compound binds to the active site. nih.govtandfonline.com These simulations provide detailed insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing modifications to the this compound scaffold to enhance binding affinity and selectivity, ultimately leading to more potent and effective drug candidates. benthamdirect.com

Interdisciplinary Collaborations for Expanded Research Scope

The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, interdisciplinary collaborations. The future of research on this compound will be brightest at the intersection of multiple scientific fields.

Chemistry-Biology Interface: A synergistic collaboration between synthetic chemists and biologists is fundamental. Chemists can design and synthesize novel derivatives of this compound, while biologists can perform high-throughput screening and detailed cellular and in vivo assays to evaluate their biological effects. nih.govmdpi.com This iterative cycle of design, synthesis, and testing is the engine of drug discovery.

Integration of Computational Science: Adding computational scientists to the team creates a powerful research triad. Computational experts can build predictive QSAR and docking models to guide the efforts of synthetic chemists, making the design process more rational and efficient. benthamdirect.commdpi.com This integration ensures that research efforts are focused on compounds with the highest probability of success, saving time and resources. Such collaborations, which bring together diverse expertise in synthetic chemistry, pharmacology, molecular biology, and computational modeling, will be essential to fully explore and exploit the therapeutic potential of this compound and its future derivatives.

Q & A

Q. What synthetic methodologies are optimized for the preparation of N-(4-bromo-3-methylphenyl)benzamide?

The synthesis typically involves coupling a 4-bromo-3-methylaniline derivative with benzoyl chloride or its activated ester under Schotten-Baumann conditions. Key considerations include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of aniline to benzoyl chloride ensures complete acylation while minimizing side reactions .
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency.
  • Work-up : Extraction with sodium bicarbonate removes unreacted acid chloride, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity .
  • Safety : Hazard analysis for reagents like DCM and benzoyl chloride is critical (e.g., fume hood use, PPE) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Key NMR spectral features include:

  • ¹H NMR : Aromatic protons appear as distinct multiplets between δ 7.07–8.00 ppm, with the methyl group (adjacent to bromine) at δ 2.35 ppm (singlet) .
  • ¹³C NMR : The benzamide carbonyl resonates at ~167 ppm, while the brominated aromatic carbon (C-Br) appears at ~118 ppm .
  • Contradictions : Impurities from incomplete coupling (e.g., residual aniline) may obscure signals; deuterated DMSO or CDCl₃ is recommended for improved resolution .

Q. What methods are used to determine the solubility of this compound in common solvents?

  • UV-Vis spectroscopy : Quantify solubility via Beer-Lambert law at λmax ~265 nm (benzamide chromophore) in solvents like DMSO, methanol, or acetonitrile .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) provide retention times for solubility calibration .
  • Limitations : Low aqueous solubility (0.6 µg/mL) necessitates DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., HRMS vs. NMR) for this compound derivatives be resolved?

  • HRMS validation : Use quadrupole time-of-flight (Q-TOF) MS to confirm the molecular ion [M-H]⁻ at m/z 303.3/305.3 (1:1 isotopic ratio for bromine) .
  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to identify discrepancies caused by conformational flexibility or solvent effects .
  • Impurity profiling : LC-MS/MS detects byproducts (e.g., dehalogenated or hydrolyzed intermediates) that may skew NMR integration .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. A resolution limit <0.84 Å ensures accurate electron density maps .
  • Refinement : SHELXL (via WinGX suite) refines anisotropic displacement parameters, with R1 <5% for high-confidence structures .
  • Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections (e.g., SADABS) during data processing .

Q. What pharmacological mechanisms are hypothesized for benzamide derivatives like this compound?

  • Enzyme targeting : Structural analogs inhibit bacterial phosphopantetheinyl transferases (PPTases), disrupting acyl carrier protein (ACP) activation .
  • HDAC inhibition : The benzamide moiety may chelate zinc in histone deacetylases (HDACs), similar to MS-275, but requires validation via enzyme assays .
  • Structure-activity relationship (SAR) : The bromine substituent enhances lipophilicity (logP ~3.2), potentially improving blood-brain barrier permeability .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

  • DSC/TGA : Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C, with TGA showing 95% mass loss by 300°C .
  • GC-MS : Identify volatile decomposition products (e.g., bromobenzene) formed via retro-amide cleavage .
  • Mitigation : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation .

Methodological Notes

  • Safety protocols : Follow ACS guidelines for mutagenicity risks (e.g., Ames II testing for anomeric amides) .
  • Software tools : Use ORTEP-3 for crystallographic visualization and Mercury for packing analysis .
  • Data validation : Cross-reference spectral data with PubChem or NIST WebBook entries to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.